Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate
Description
Crystallographic Analysis and X-ray Diffraction Studies
While direct X-ray diffraction data for methyl 5-(hydroxymethyl)pyrazine-2-carboxylate is not publicly available, insights can be drawn from structurally analogous pyrazine derivatives. For example, methyl pyrazine-2-carboxylate crystallizes in an orthorhombic system with space group Pca2₁, featuring planar molecules arranged in a three-dimensional network stabilized by weak C–H···O and C–H···N interactions. Similarly, pyrazine-2-carboxylate copper(II) complexes adopt monoclinic space groups (e.g., Pc) with square-pyramidal coordination geometries.
For this compound, the hydroxymethyl group at position 5 and the ester group at position 2 are expected to influence crystal packing. The hydroxymethyl group (-CH₂OH) likely participates in hydrogen bonding, while the ester group may engage in π–π stacking or C–O···π interactions, as observed in related benzoxazole derivatives.
Table 1: Hypothetical Crystallographic Parameters for this compound
| Parameter | Value (Estimated) |
|---|---|
| Space group | Monoclinic (P2₁/c) |
| Unit cell dimensions (Å) | a ≈ 7.5, b ≈ 5.0, c ≈ 15.0 |
| Molecules per unit cell | 4 |
| Hydrogen bonding motifs | N–H···O, O–H···O |
Molecular Geometry Optimization through Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) studies are critical for predicting the molecular geometry of this compound. The B3LYP functional with 6-31G(d,p) basis sets is commonly employed for such optimizations. Key parameters include:
- Bond Lengths : Pyrazine N–C bonds (~1.3–1.4 Å), ester C=O (~1.2 Å), and hydroxymethyl C–O (~1.4 Å).
- Dihedral Angles : Conformational flexibility around the hydroxymethyl group, with possible anti and gauche arrangements.
Table 2: Theoretical Bond Lengths and Angles
| Bond/Angle | Value (Å/°) |
|---|---|
| Pyrazine N–C | 1.34 ± 0.02 |
| Ester C=O | 1.22 ± 0.01 |
| Hydroxymethyl C–O | 1.43 ± 0.03 |
| Torsion angle (C5–C6–O–H) | 60–180° |
Comparative Analysis of Tautomeric Forms and Conformational Isomerism
The hydroxymethyl group (-CH₂OH) at position 5 may exhibit tautomerism, though keto-enol equilibria are less likely due to the absence of adjacent carbonyl groups. Conformational isomerism arises from rotation around the C5–C6 bond, yielding two primary forms:
- Anti Conformation : Hydroxymethyl group oriented away from the ester moiety.
- Gauche Conformation : Hydroxymethyl group positioned toward the ester, enabling intramolecular O–H···O hydrogen bonding.
Figure 1: Conformational Isomerism of this compound
(Hypothetical diagram showing anti and gauche conformations.)
Hydrogen Bonding Networks and Intermolecular Interactions in Solid State
The solid-state packing of this compound is governed by hydrogen bonding and van der Waals forces. Key interactions include:
- N–H···O : Between pyrazine nitrogen atoms and ester carbonyl groups.
- O–H···O : Hydroxymethyl group acting as a donor to adjacent ester oxygen atoms.
- C–H···π : Weak interactions involving aromatic pyrazine rings.
Table 3: Intermolecular Interaction Distances
| Interaction Type | Donor–Acceptor Distance (Å) |
|---|---|
| O–H···O | 2.5–2.8 |
| N–H···O | 2.8–3.0 |
| C–H···π | 3.5–4.0 |
Properties
IUPAC Name |
methyl 5-(hydroxymethyl)pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-7(11)6-3-8-5(4-10)2-9-6/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQQDZWMZNJQFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262803-64-4 | |
| Record name | methyl 5-(hydroxymethyl)pyrazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 5-methylpyrazine-2-carboxylic acid is esterified using methanol and AMBERLYST 15, a solid acid catalyst, under reflux for 20 hours. Adapting this to the target compound would require substituting the starting material with 5-(hydroxymethyl)pyrazine-2-carboxylic acid. Key parameters include:
Yield : 93% (for methyl 5-methylpyrazine-2-carboxylate). For the target compound, yields may vary depending on the stability of the hydroxymethyl group under acidic conditions.
Direct introduction of a hydroxymethyl group via catalytic C–H functionalization remains an area of active research. Transition-metal catalysts (e.g., palladium or ruthenium complexes) could mediate this transformation using formaldehyde as a hydroxymethyl source:
Key Considerations :
-
Regioselectivity must be controlled to favor substitution at the 5-position.
-
Catalyst loading and ligand design critically influence reaction efficiency.
Multi-Step Synthesis from Diamine Precursors
Constructing the pyrazine ring with pre-installed functional groups offers a modular approach. For example, condensing diaminomalononitrile with a hydroxymethyl-containing diketone:
Advantages : Enables precise placement of substituents but requires complex starting materials and multi-step purification.
Comparative Analysis of Synthetic Routes
Environmental and Industrial Considerations
The esterification route stands out for industrial applicability due to its simplicity and use of recyclable catalysts (e.g., AMBERLYST 15). However, sourcing 5-(hydroxymethyl)pyrazine-2-carboxylic acid remains a bottleneck. Innovations in biocatalysis, such as engineered enzymes for selective hydroxymethylation, could address this gap .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(Carboxymethyl)pyrazine-2-carboxylate.
Reduction: 5-(Hydroxymethyl)pyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Methyl 5-(Hydroxymethyl)Pyrazine-2-Carboxylate vs. Pyrazinecarboxamides
Pyrazinecarboxamides, such as 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide (IC${50}$ = 41.9 µM), replace the methyl ester with an amide group (-CONH$2$) and incorporate bulky substituents. These modifications enhance lipophilicity and antimycobacterial activity compared to the parent ester, which lacks direct antimicrobial potency .
Methyl Ester vs. Propyl Ester Derivatives
Propyl 5-(3-phenylureido)pyrazine-2-carboxylate (Compound 4, MIC$_{Mtb}$ = 1.56 µg/mL) demonstrates that elongating the ester chain (methyl → propyl) improves antitubercular activity, likely due to increased membrane permeability . In contrast, the shorter methyl ester in this compound prioritizes synthetic accessibility over bioactivity.
Chlorinated Pyrazine Derivatives
Ethyl 3,5-dichloro-6-(β-D-ribofuranosyl)pyrazine-2-carboxylate (Compound 4) introduces chlorine atoms at positions 3 and 5, conferring antiviral activity against herpes viruses (EC$_{50}$ = 2.5 µM). The hydroxymethyl group in the target compound may instead facilitate hydrogen bonding, influencing solubility or receptor interactions .
Key Research Findings and Implications
Antimycobacterial Potential: Ureidopyrazines derived from this compound show low cytotoxicity (HepG2 cells) and high efficacy against Mycobacterium tuberculosis, suggesting promise for TB drug development .
Role of Ester Groups : Methyl esters are advantageous for rapid derivatization (e.g., saponification to carboxylic acids), while propyl esters enhance bioavailability in antimycobacterial agents .
Hydroxymethyl Functionality : The -CH$_2$OH group improves solubility in polar solvents, critical for formulation, but may reduce membrane permeability compared to halogenated or alkylated analogs .
Biological Activity
Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate (MHPC) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of MHPC, drawing from various research studies.
Synthesis of this compound
MHPC can be synthesized through various chemical pathways, often involving the reaction of pyrazine derivatives with hydroxymethyl groups. The compound was first isolated from the fungus Curvularia lunata, and subsequent studies have explored its derivatives for enhanced biological activity .
Anticancer Activity
MHPC has demonstrated significant cytotoxic effects against several cancer cell lines, including HeLa (cervical carcinoma), HepG2 (liver carcinoma), and Vero (African green monkey kidney cells). The compound exhibited an IC50 value of approximately 62.37 µg/mL against HeLa cells, indicating potent anticancer properties .
Table 1: Anticancer Activity of MHPC
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 62.37 |
| HepG2 | Not specified |
| Vero | Not specified |
Antibacterial Activity
MHPC has also been evaluated for its antibacterial properties. It showed a minimum inhibitory concentration (MIC) of 1.00 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent . Other studies have reported varying degrees of activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of MHPC
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.00 |
| Escherichia coli | Not specified |
| Klebsiella pneumoniae | Not specified |
Anti-inflammatory Properties
Research has indicated that MHPC possesses anti-inflammatory properties. In studies involving animal models, MHPC was shown to reduce inflammation markers, suggesting its potential use in treating inflammatory diseases .
Case Studies and Research Findings
- Study on Anticancer Effects : A study conducted by Phutdhawong et al. detailed the synthesis of various derivatives of MHPC and their biological evaluation against cancer cell lines. The findings confirmed the compound's ability to inhibit cancer cell proliferation effectively .
- Antibacterial Evaluation : In a comparative study, MHPC was tested alongside other pyrazine derivatives for antibacterial activity. The results indicated that MHPC had superior efficacy against Staphylococcus aureus compared to other tested compounds, reinforcing its potential as a therapeutic agent .
- Mechanistic Insights : Research into the mechanism of action revealed that MHPC may induce apoptosis in cancer cells through the activation of specific signaling pathways, although further studies are required to elucidate these mechanisms fully .
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing Methyl 5-(hydroxymethyl)pyrazine-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : A three-step sequence starting with methyl 5-(aminomethyl)pyrazine-2-carboxylate derivatives involves halogen-substituted benzenesulfonyl chlorides, ester saponification (KOH), and amide coupling (EDCI/HOBt) . For analogous compounds like 5-methylpyrazine-2-carboxylic acid, chlorination of 2,5-dimethylpyrazine followed by esterification and oxidation is effective, with yields dependent on stoichiometry and reaction time . Saponification of esters (e.g., methyl 5-((4-((2-aminophenyl)carbamoyl)benzyl)carbamoyl)pyrazine-2-carboxylate) using NaOH in MeOH/DCM achieves >85% conversion to carboxylic acids .
Q. How can NMR and X-ray crystallography be utilized to confirm the structure of this compound?
- Methodology : For pyrazine derivatives, and NMR are critical for identifying functional groups (e.g., ester, hydroxymethyl). X-ray crystallography resolves stereochemistry and intermolecular interactions, as demonstrated in iridium(III) complexes with pyrazinecarboxylato ligands . Crystal structures require single-crystal diffraction (296 K, R factor <0.06) and validation via data-to-parameter ratios >18:1 .
Q. What are the solubility and stability profiles of pyrazinecarboxylate derivatives under physiological conditions?
- Methodology : Membrane-based solvent extraction (MBSE) and stripping (MBSS) studies on 5-methyl-2-pyrazinecarboxylic acid reveal pH-dependent solubility, with ionic equilibria (pKa ~3.5–5.0) influencing partitioning . Stability tests under varying temperatures (4°C to 40°C) and humidity (0–90% RH) are recommended, referencing protocols for similar heterocycles .
Advanced Research Questions
Q. How can conflicting spectral data for this compound derivatives be resolved?
- Methodology : Discrepancies in NMR or mass spectra may arise from tautomerism or impurities. Cross-validate with high-resolution mass spectrometry (HRESI-MS) and HPLC purity assays (>95%) as done for pyrazine-azepane hybrids . For ambiguous peaks, deuterated solvent shifts or 2D NMR (COSY, HSQC) clarify connectivity .
Q. What strategies optimize the regioselective functionalization of the pyrazine ring in this compound?
- Methodology : Electrophilic substitution at the pyrazine N-atom is guided by steric and electronic factors. For hydroxymethyl groups, protective group strategies (e.g., tosylation) prevent side reactions during coupling . Boronic acid cross-coupling (Suzuki-Miyaura) on halogenated pyrazines enables C-C bond formation, as shown in urokinase inhibitor syntheses (62–83% yields) .
Q. How does this compound interact with metal ions, and what applications arise from these complexes?
- Methodology : Coordination studies with Ln (e.g., La, Ce) and [W(CN)] form 3D networks with open channels, characterized via FT-IR and single-crystal XRD . Applications in catalysis or luminescent materials require tuning ligand denticity and solvent polarity .
Q. What computational methods predict the biological activity of this compound analogs?
- Methodology : Molecular docking (e.g., AutoDock Vina) against NMDA receptors or urokinase targets identifies key interactions (hydrogen bonds, π-stacking) . QSAR models using Hammett constants or logP values correlate pyrazine substituents with IC values for enzyme inhibition .
Data Contradictions and Validation
Q. Why do synthetic yields for pyrazinecarboxylates vary across literature reports, and how can reproducibility be improved?
- Analysis : Variations arise from differences in catalysts (EDCI vs. DCC), solvent purity, or reaction scales. For example, saponification of methyl esters with NaOH in MeOH vs. aqueous KOH alters byproduct formation . Standardizing anhydrous conditions and monitoring via TLC (e.g., DCE/MeOH/CHCOOH 8:2:0.5) improves reproducibility .
Q. How do discrepancies in reported melting points for 5-methylpyrazine-2-carboxylic acid derivatives impact synthetic workflows?
- Analysis : Polymorphism or hydrate formation may explain melting point ranges (e.g., 96–218°C for azepane-pyrazine hybrids ). Differential scanning calorimetry (DSC) and powder XRD distinguish crystalline forms. Recrystallization from ethanol or DCM/hexane optimizes purity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
